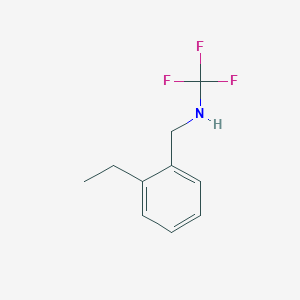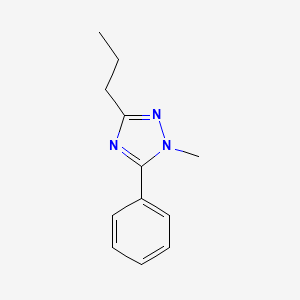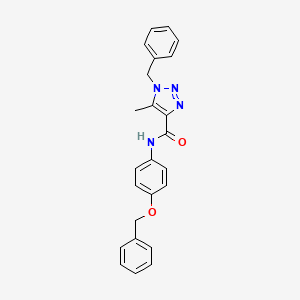
1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide is a compound belonging to the class of triazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide typically involves a multistep process. One common method includes the cycloaddition reaction of azides with alkynes to form the triazole ring, followed by functionalization of the triazole ring with appropriate substituents. For instance, the reaction between benzyl azide and propargyl alcohol under copper-catalyzed conditions can yield the triazole core, which is then further modified to introduce the methyl and phenylmethoxyphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yields and purity. The use of automated systems for reaction monitoring and control can also enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to partially or fully reduced triazole derivatives .
科学研究应用
1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors
作用机制
The mechanism of action of 1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of the carboxamide group.
1-benzyl-5-formyl-1,2,3-triazole-4-carboxylate: Contains a formyl group, offering different reactivity and applications.
Uniqueness
1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethoxyphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
属性
分子式 |
C24H22N4O2 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C24H22N4O2/c1-18-23(26-27-28(18)16-19-8-4-2-5-9-19)24(29)25-21-12-14-22(15-13-21)30-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,29) |
InChI 键 |
OITNSHWMHMJOLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


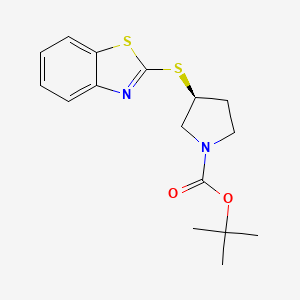

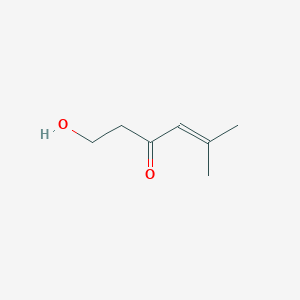
![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
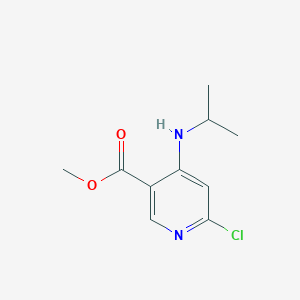

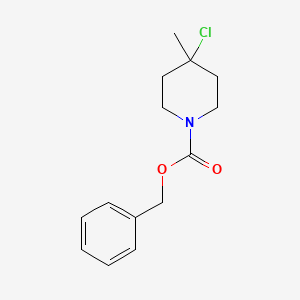


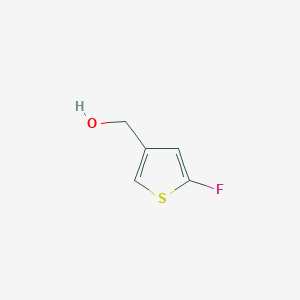
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)
